molecular formula C19H20O6 B1158786 Isodeoxyelephantopin CAS No. 38927-54-7

Isodeoxyelephantopin

Cat. No.: B1158786
CAS No.: 38927-54-7
M. Wt: 344.363
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isodeoxyelephantopin (IDET) is a sesquiterpene lactone (SL) naturally occurring in Elephantopus scaber and Elephantopus carolinianus, plants traditionally used in Ayurvedic and Chinese medicine to treat cancer, inflammation, and infections . Structurally, IDET (C₁₉H₂₀O₆, molecular weight 344.36 g/mol) is an isomer of deoxyelephantopin (DET), differing in the spatial arrangement of the lactone ring and substituents (Figure 1A) . Both compounds exhibit potent anti-cancer activity by targeting deregulated signaling pathways in cancer progression, including cell cycle arrest, apoptosis induction, and metastasis suppression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isodeoxyelephantopin can be isolated from the plant Elephantopus scaber through a series of extraction and purification processes. The plant material is typically dried and powdered before being subjected to solvent extraction using organic solvents like methanol or ethanol. The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Elephantopus scaber and optimized extraction processes to maximize yield. Advanced purification techniques are employed to ensure the compound’s purity and consistency for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Isodeoxyelephantopin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Anticancer Activity

Isodeoxyelephantopin has been extensively studied for its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers.

Case Studies

Cancer Type Cell Line Effect Mechanism
Breast CancerMDA-MB-231Inhibition of proliferationInduction of ROS, apoptosis
Colon CancerHCT116Suppression of cell growthInhibition of thioredoxin reductase
Lung CancerA549Induction of protective autophagyActivation of JNK signaling

Anti-inflammatory Properties

This compound also exhibits significant anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Case Studies

Disease Model Cell Type Effect Mechanism
Respiratory InflammationMacrophagesReduced cytokine productionNF-κB pathway inhibition
Chronic InflammationBone Marrow-derived MacrophagesDecreased nitric oxide productionDownregulation of iNOS

Potential Therapeutic Uses

Given its dual role as an anticancer and anti-inflammatory agent, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : As a potential adjuvant in chemotherapy regimens, particularly in enhancing the efficacy of existing chemotherapeutic agents like cisplatin .
  • Management of Inflammatory Diseases : Its ability to mitigate inflammation positions it as a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Comparison with Similar Compounds

Isodeoxyelephantopin vs. Deoxyelephantopin (DET)

IDET and DET share structural similarities but differ in efficacy and mechanistic emphasis:

  • Cytotoxicity : IDET demonstrates superior potency in breast cancer models. For example, IDET showed IC₅₀ values of 1.3 μg/mL against T47D breast cancer cells, whereas DET required higher concentrations for similar effects .
  • Apoptosis Pathways : Both induce caspase-3-mediated apoptosis, but IDET uniquely suppresses NF-κB activation, downregulating anti-apoptotic genes like Bcl-2 and survivin .
  • Metastasis Inhibition : IDET significantly reduces MMP-2/9 expression, impairing migration in triple-negative breast cancer (MDA-MB-231), while DET’s anti-metastatic effects are less documented .

This compound vs. Other Sesquiterpene Lactones

Compound Source Key Mechanisms IC₅₀ (Example Cell Line) Unique Features
IDET E. scaber NF-κB inhibition, MMP-2/9 suppression, ROS/JNK 25.39 μM (HeLa) Enhances cisplatin efficacy
Scabertopin E. scaber Apoptosis induction, weak NF-κB inhibition 29.27 μM (SMMC-7721) Less potent than IDET
Alantolactone Inula helenium STAT3 inhibition, ROS generation 12.5 μM (MCF-7) Targets JAK/STAT pathway
Parthenolide *Tanacetum parthenium NF-κB and MAPK inhibition 5.2 μM (KBM-5) Broad anti-inflammatory effects
  • NF-κB Suppression: IDET and parthenolide both inhibit NF-κB, but IDET’s effect on osteoclastogenesis suppression is unique .
  • ROS Modulation : Unlike alantolactone, IDET activates a protective autophagy feedback loop via Nrf2-p62-Keap1 in lung cancer .

Data Tables

Table 1: Cytotoxic Activity of IDET Across Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (μM) Mechanism(s) Reference
MDA-MB-231 Triple-negative breast 10.46 G2/M arrest, MMP-2/9 downregulation
T47D Hormone-responsive breast 1.3 (μg/mL) Caspase-3 activation, apoptosis
HCT116 Colorectal 15.2 ROS/JNK activation, TrxR1 inhibition
KBM-5 Chronic myeloid leukemia 8.7 NF-κB suppression, survivin downregulation

Table 2: Comparative Efficacy of IDET and DET

Parameter IDET DET
NF-κB Inhibition Strong (blocks IκBα kinase) Moderate
Apoptosis in T47D IC₅₀ = 1.3 μg/mL IC₅₀ = 5.8 μg/mL
Clinical Synergy Enhances cisplatin No reported synergy

Biological Activity

Isodeoxyelephantopin (IDOE) is a sesquiterpene lactone derived from the plant Elephantopus scaber, known for its diverse biological activities, particularly its anti-cancer properties. This article reviews the current understanding of IDOE's biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

IDOE has the chemical formula C19_{19}H20_{20}O6_6 and is characterized by its unique sesquiterpene lactone structure, which is believed to contribute to its biological activities. The compound exhibits a range of pharmacological effects, including anti-cancer, anti-inflammatory, and antioxidant properties.

Research indicates that IDOE exerts its biological effects through multiple mechanisms:

  • Induction of Apoptosis : IDOE has been shown to induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels and activating apoptotic pathways. Specifically, it promotes the cleavage of caspase-3 and PARP, leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : IDOE induces cell cycle arrest at the G2/M phase in several cancer types. For instance, studies have demonstrated that IDOE treatment leads to increased expression of tumor suppressor proteins such as p53 and p21 while downregulating cyclins essential for cell cycle progression .
  • Inhibition of Metastasis : IDOE significantly inhibits the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMP-2/9). This effect is particularly noted in triple-negative breast cancer cells (MDA-MB-231), where IDOE treatment reduced cell migration capabilities .
  • Modulation of Signaling Pathways : The compound affects various signaling pathways involved in cancer progression, including NF-κB and JNK pathways. By inhibiting NF-κB activation, IDOE reduces the expression of oncogenic proteins while promoting pro-apoptotic signals .

Biological Activities Across Cancer Types

IDOE has demonstrated efficacy against a range of cancers:

Cancer TypeEffect of IDOEReference
Breast CancerInduces apoptosis; inhibits migration
Lung CancerInduces G2/M arrest; promotes autophagy
Colon CancerInhibits proliferation; increases ROS
Nasopharyngeal CarcinomaInduces apoptosis; modulates lncRNA expression
Cervical CancerCytotoxic effects noted

Case Studies

Several studies have investigated the effects of IDOE on specific cancer types:

  • Triple-Negative Breast Cancer : A study showed that IDOE significantly inhibited the proliferation and migration of MDA-MB-231 cells through apoptosis induction and MMP-2/9 suppression .
  • Colon Cancer : In HCT116 cells, IDOE treatment led to enhanced ROS production and increased sensitivity to cisplatin, indicating a potential for combination therapy .
  • Lung Cancer : Research indicated that IDOE activates protective autophagy via the Nrf2-p62-keap1 pathway, which may help sustain cell survival while also exerting anti-cancer effects .

Safety Profile

IDOE has been evaluated for cytotoxicity against normal cells. Studies indicate that it exhibits selective toxicity towards cancer cells while sparing normal lymphocytes, suggesting a favorable safety profile for potential therapeutic applications .

Properties

IUPAC Name

[(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14+,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUOPRSXUVOHFE-MCYOVBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@H](CC3=C[C@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29307-03-7
Record name Deoxyelephantopin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29307-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.